

An In-depth Technical Guide to the Physicochemical Properties of Roquefortine E

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Compound of Interest

Compound Name: *Roquefortine E*

Cat. No.: *B1233467*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E is a notable isoprenylated diketopiperazine, a class of natural products with diverse biological activities. First isolated from an Australian soil-derived ascomycete, *Gymnoascus reessii*, this technical guide synthesizes the available physicochemical data for **Roquefortine E**. This document provides a summary of its known properties, detailed experimental methodologies for its isolation, and spectroscopic data for its characterization. Due to the limited research on this specific roquefortine analogue, information regarding its biological signaling pathways is not yet available. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

The known physicochemical properties of **Roquefortine E** are summarized in the table below. It is important to distinguish **Roquefortine E** from the more extensively studied Roquefortine C, as they are distinct chemical entities.

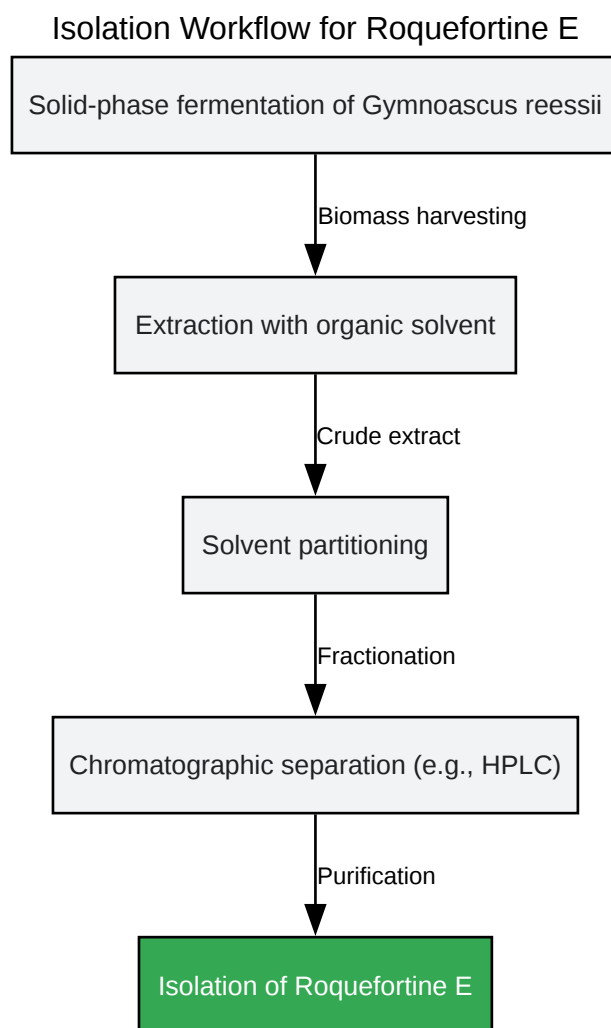
Property	Data	Citation
Molecular Formula	C ₂₇ H ₃₁ N ₅ O ₂	
Molecular Weight	457.57 g/mol	
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Optical Rotation	Not specified in available literature	
Solubility	Not specified in available literature	
CAS Number	871982-52-4	

Note: Data for appearance, melting point, optical rotation, and solubility are not available in the reviewed literature. Further experimental characterization is required to determine these properties.

Experimental Protocols

Isolation of Roquefortine E from *Gymnoascus reessii*

The following protocol is based on the initial discovery and isolation of **Roquefortine E**^{[1][2]}. The workflow for this process is illustrated in the diagram below.



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Figure 1: Generalized workflow for the isolation of **Roquefortine E**.

Methodology:

- Fermentation: *Gymnoascus reessii* is cultured on a solid-phase medium. The specific composition of the medium and the incubation conditions (temperature, duration) are critical for the production of secondary metabolites, including **Roquefortine E**.
- Extraction: The solid culture is extracted with a suitable organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of fungal metabolites.
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

- **Chromatography:** The resulting fractions are further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for the final purification of individual compounds like **Roquefortine E**.

Note: The detailed parameters for each step (e.g., specific solvents, gradients, and columns for HPLC) would be found in the primary literature and should be consulted for precise replication.

Spectroscopic Data

The structure of **Roquefortine E** was elucidated using a combination of spectroscopic methods.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Technique	Ion	Formula
HRMS	$[M+H]^+$	$C_{27}H_{32}N_5O_2$

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and ^{13}C NMR data are essential for the structural assignment of **Roquefortine E**. While the specific chemical shifts and coupling constants are reported in the primary literature, a summary of the key structural features identified by NMR is provided below.

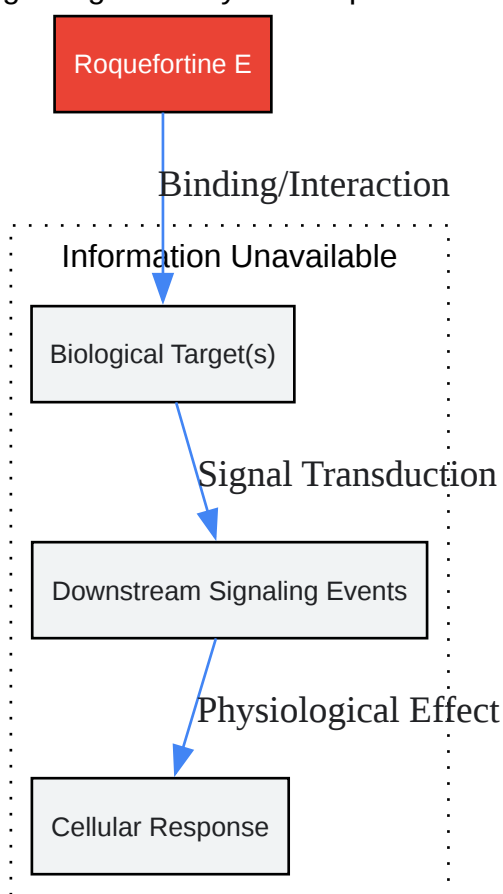
- **Diketopiperazine Core:** Characteristic signals for the diketopiperazine ring protons and carbons.
- **Isoprenyl Group:** Resonances corresponding to the isoprene unit attached to the core structure.
- **Aromatic System:** Signals indicating the presence of an indole or a related aromatic moiety.

Note: For unambiguous structural confirmation and comparison, it is imperative to refer to the complete NMR data in the original publication.

Signaling Pathways and Biological Activity

As of the latest available information, there are no published studies on the specific signaling pathways modulated by **Roquefortine E**. The biological activity of **Roquefortine E** was noted in its initial discovery, where it was isolated alongside Roquefortine C, the major antibacterial principle^{[1][2]}. However, detailed studies on the specific biological targets and mechanisms of action for **Roquefortine E** have not been reported. The broader class of roquefortine alkaloids is known for a range of bioactivities, including neurotoxicity and antimicrobial effects^{[3][4][5]}.

Signaling Pathways of Roquefortine E



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Figure 2: A conceptual diagram illustrating the current lack of knowledge regarding the signaling pathways of **Roquefortine E**.

Conclusion

Roquefortine E is a structurally interesting mycotoxin with potential for further scientific investigation. This guide provides the currently available physicochemical data and a framework for its isolation and characterization. Significant gaps in knowledge exist, particularly concerning its physical properties and biological mechanisms. Future research should focus on the full experimental determination of its physicochemical characteristics, the total synthesis to provide larger quantities for biological screening, and in-depth studies to elucidate its mode of action and potential therapeutic applications.

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